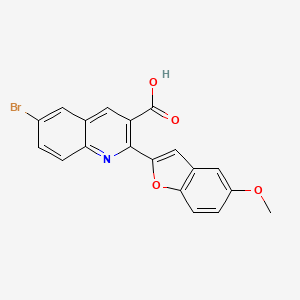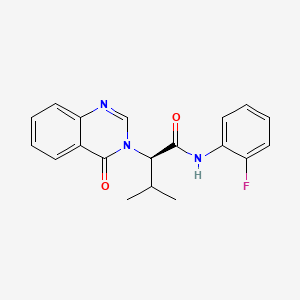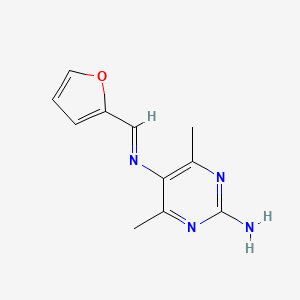
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a bromo group and a methoxybenzofuran moiety, making it a subject of study for its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromo and methoxybenzofuran substituents. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Methoxybenzofuran Moiety: This step may involve a Suzuki coupling reaction between a boronic acid derivative of methoxybenzofuran and the brominated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 6-Bromo-2-(5-hydroxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid.
Reduction: Formation of 2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
2-(5-Methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid: Lacks the bromo substituent, which may affect its reactivity and biological activity.
6-Chloro-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid: Similar structure with a chloro group instead of a bromo group, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromo group in 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C19H12BrNO4 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC 名称 |
6-bromo-2-(5-methoxy-1-benzofuran-2-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H12BrNO4/c1-24-13-3-5-16-11(7-13)9-17(25-16)18-14(19(22)23)8-10-6-12(20)2-4-15(10)21-18/h2-9H,1H3,(H,22,23) |
InChI 键 |
JDCDUWBTOHOKCO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)
![3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372778.png)

![[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B13372782.png)
![O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate](/img/structure/B13372789.png)
![Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B13372796.png)
![1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
![3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B13372800.png)
![6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372806.png)
![5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid](/img/structure/B13372809.png)
![6-[(4-chlorophenoxy)methyl]-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372816.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372826.png)
![N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine](/img/structure/B13372834.png)
